7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
7-{[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core substituted at position 7 with a methyl group linked to a 4-phenyl-1,2,4-triazole moiety via a sulfanyl bridge. This structure combines electron-rich aromatic systems and sulfur-containing groups, which are known to influence both reactivity and biological activity . The synthesis of such derivatives typically involves condensation reactions of intermediates like 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one with nucleophilic reagents, as demonstrated in related studies .
Properties
IUPAC Name |
7-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c21-13-8-11(17-14-19(13)6-7-22-14)9-23-15-18-16-10-20(15)12-4-2-1-3-5-12/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBRWJXAXRKTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=CC(=O)N4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common method starts with the preparation of the triazole ring, followed by the formation of the thiazole and pyrimidine rings. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound enhances its efficacy against various bacterial and fungal strains. Studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The thiazolo-pyrimidine scaffold is recognized for its anticancer potential. Compounds with this structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Specifically, derivatives similar to the compound have demonstrated activity against breast cancer and leukemia cell lines .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR) and other key enzymes that are crucial for DNA synthesis in both cancerous and pathogenic cells .
Agricultural Science
Fungicides
The triazole group is well-known for its application as fungicides in agriculture. The compound's structure suggests potential use as a fungicide to control plant diseases caused by fungi. Triazole-containing compounds have been effective against various fungal pathogens affecting crops, thereby improving agricultural productivity .
Plant Growth Regulators
Research indicates that certain thiazolo-pyrimidine derivatives can act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to enhanced crop yields under stress conditions .
Materials Science
Nanomaterials Synthesis
The compound's unique chemical properties allow it to be used in the synthesis of nanomaterials. It can serve as a precursor for creating nanoparticles with specific functionalities, which are useful in drug delivery systems and biosensors .
Polymer Chemistry
In polymer chemistry, the incorporation of triazole and thiazole units into polymers can enhance their thermal stability and mechanical properties. Research is ongoing into developing new polymeric materials that incorporate this compound for applications in coatings and composites .
Case Studies
-
Antimicrobial Efficacy Study
- A study tested various derivatives of triazoles against standard microbial strains. The results showed that compounds with sulfanyl groups exhibited enhanced antimicrobial activity compared to their non-sulfanyl counterparts.
-
Cancer Cell Line Inhibition
- In vitro studies on breast cancer cell lines revealed that the compound induced significant apoptosis at micromolar concentrations, suggesting its potential as a therapeutic agent.
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Field Trials for Fungicidal Activity
- Field trials using triazole-based fungicides demonstrated a marked reduction in fungal infections on crops compared to untreated controls, highlighting their effectiveness in agricultural settings.
Mechanism of Action
The mechanism of action of 7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
3-Methyl-7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 1038166-27-6)
- Structure : Differs by a methyl group at position 3 of the thiazolo ring.
- Molecular Formula : C₁₆H₁₃N₅OS₂ (MW: 355.4 g/mol).
- No direct biological data are available, but structural similarities suggest comparable reactivity in nucleophilic substitutions .
Ritanserin
- Structure : Substituted at position 7 with a methyl group and at position 6 with a complex 2-{4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl}ethyl chain.
- Activity : Potent 5-HT₂ receptor antagonist (Ki = 0.39 nM), used in treating psychiatric disorders. The extended substituent likely enhances receptor binding specificity, contrasting with the 4-phenyltriazole group in the target compound, which may favor interactions with different targets (e.g., kinases or antimicrobial enzymes) .
7-[(4-Fluorophenoxy)methyl]-3-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Structure: Features a fluorophenoxy group and a cyclopropyl-hydroxymethyl substituent.
- The cyclopropyl moiety may introduce steric constraints, affecting binding pocket accessibility in biological targets .
7-(3-Amino-5-phenylaminothiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one (Intermediate 3)
- Structure : Substituted with a thiazole-amine group at position 5.
- Synthesis: Prepared via Thorpe-Ziegler isomerization (85% yield). The amino group enables further functionalization (e.g., acylations), offering versatility in drug design compared to the triazole-sulfanyl derivative .
Comparative Data Table
Biological Activity
The compound 7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazolo-pyrimidinone core linked to a triazole moiety via a sulfanyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃N₅OS₂ |
| Molecular Weight | 341.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The triazole ring enhances the interaction with microbial enzymes and cellular structures.
In a study examining the structure-activity relationship (SAR) of triazole derivatives, it was found that modifications at the phenyl group significantly influence antibacterial potency. The compound's thiazole component may also contribute to its antimicrobial action by disrupting microbial cell membranes .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that certain derivatives displayed cytotoxic effects with IC50 values in the low micromolar range .
A comparative analysis showed that compounds similar to this compound exhibited enhanced activity against resistant cancer cells when compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Recent studies have indicated that triazole-containing compounds can modulate inflammatory pathways. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of triazole-thiazole hybrids:
- Synthesis and Evaluation : A series of triazole-thiazole derivatives were synthesized and screened for their antimicrobial activities. The most active compounds displayed MIC values lower than those of standard antibiotics .
- Cytotoxicity Studies : Compounds similar to the target molecule were tested against human cancer cell lines. Notably, some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What are the established synthetic routes for 7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and what are their critical reaction parameters?
The synthesis typically involves multi-step protocols, including:
- Core thiazolo[3,2-a]pyrimidinone formation : A Thorpe-Ziegler isomerization or Pictet-Spengler cyclization (e.g., condensation of chloromethyl intermediates with thiourea derivatives) .
- Functionalization : Introduction of the 4-phenyl-1,2,4-triazole sulfanyl group via nucleophilic substitution or coupling reactions. Key parameters include solvent polarity (e.g., DMF or ethanol), temperature (60–120°C), and catalysts (e.g., Mn(OAc)₃ for microwave-assisted reactions) .
- Purification : Chromatography (silica gel or HPLC) and recrystallization (ethanol/dioxane mixtures) are critical for achieving >95% purity .
Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?
- NMR : Use - and -NMR to confirm the thiazolo-pyrimidinone core and substituent integration. Deuterated DMSO is preferred for solubility .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while ESI-MS confirms molecular weight .
- X-ray crystallography : For unambiguous stereochemical assignment, single crystals can be grown via slow evaporation in ethanol .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Antimicrobial activity : MIC values against S. aureus (2–8 µg/mL) and E. coli (16–32 µg/mL) in agar dilution assays .
- Anti-inflammatory potential : Inhibition of COX-2 (IC₅₀ ~ 1.2 µM) in enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity : Moderate activity (IC₅₀ 10–25 µM) against HeLa and MCF-7 cell lines via MTT assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products in the thiazolo-pyrimidinone core formation?
- Microwave-assisted synthesis : Reduces reaction time (20–30 min vs. 12–24 h conventional) and improves yields (85–90%) by enhancing reaction homogeneity .
- Catalyst optimization : Mn(OAc)₃ or Pd(PPh₃)₄ improves regioselectivity during coupling steps .
- By-product analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed sulfanyl derivatives) and adjust pH or solvent polarity to suppress their formation .
Q. How can contradictory data on biological activity be resolved, particularly in differing IC₅₀ values across studies?
- Assay standardization : Normalize protocols for cell viability (e.g., ATP-based assays vs. MTT) and enzyme inhibition (e.g., COX-2 isoform specificity) .
- Solubility controls : Pre-dissolve compounds in DMSO at ≤0.1% to avoid solvent interference in cell-based assays .
- Structural analogs : Compare activity trends with derivatives lacking the 4-phenyltriazole group to isolate pharmacophore contributions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Synthesize analogs with modified triazole substituents (e.g., 4-fluoro or 4-nitro groups) to assess electronic effects on bioactivity .
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or bacterial topoisomerase IV, focusing on hydrogen bonding with the thiazolo-pyrimidinone core .
- Pharmacokinetic profiling : Measure logP (2.1–3.5 via shake-flask method) and metabolic stability (human liver microsomes) to prioritize lead compounds .
Q. How can mechanistic studies elucidate the compound’s mode of action in antimicrobial contexts?
- Time-kill assays : Determine bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 h .
- Resistance studies : Serial passage in sub-MIC concentrations identifies mutation hotspots (e.g., gyrA for fluoroquinolone-like activity) .
- Transcriptomics : RNA-seq of treated S. aureus reveals upregulated stress-response pathways (e.g., sigB regulon) .
Methodological Considerations
- Data contradiction mitigation : Cross-validate HPLC purity with -NMR integration to rule out solvent or impurity artifacts .
- Scale-up challenges : Continuous flow reactors improve reproducibility in multi-step syntheses by maintaining precise temperature and mixing .
- Advanced characterization : Synchrotron XRD or cryo-EM may resolve ambiguous stereochemistry in complex derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
